Cas no 21332-99-0 (6-[(2,5-dimethylphenyl)amino]pyrimidine-2,4(1H,3H)-dione)

6-[(2,5-dimethylphenyl)amino]pyrimidine-2,4(1H,3H)-dione structure
21332-99-0 structure
Product name:6-[(2,5-dimethylphenyl)amino]pyrimidine-2,4(1H,3H)-dione
CAS No:21332-99-0
MF:C12H13N3O2
MW:231.250522375107
CID:911666
PubChem ID:308662

6-[(2,5-dimethylphenyl)amino]pyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties

Names and Identifiers

    • 6-[(2,5-dimethylphenyl)amino]pyrimidine-2,4(1H,3H)-dione
    • 6-(2,5-dimethylanilino)-1H-pyrimidine-2,4-dione
    • 6-(2,5-dimethyl-anilino)-1H-pyrimidine-2,4-dione
    • 6-(2,5-Dimethyl-phenylamino)-1H-pyrimidine-2,4-dione
    • 6-(2,5-Dimethyl-phenylamino)-uracil
    • AC1L7DDI
    • CHEBI:305993
    • CHEMBL124384
    • NSC210522
    • Oprea1_313704
    • Oprea1_669816
    • DTXSID10308983
    • BDBM50028352
    • 21332-99-0
    • NSC-210522
    • Inchi: InChI=1S/C12H13N3O2/c1-7-3-4-8(2)9(5-7)13-10-6-11(16)15-12(17)14-10/h3-6H,1-2H3,(H3,13,14,15,16,17)
    • InChI Key: NCKOHQHBVQLOOG-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)C)NC2=CC(=O)NC(=O)N2

Computed Properties

  • Exact Mass: 231.10089
  • Monoisotopic Mass: 231.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • PSA: 70.23
  • LogP: 1.49660

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